2,2-Diphenylglycine

Catalog No.
S577607
CAS No.
3060-50-2
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diphenylglycine

CAS Number

3060-50-2

Product Name

2,2-Diphenylglycine

IUPAC Name

2-amino-2,2-diphenylacetic acid

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,17)

InChI Key

YBONNYNNFBAKLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)N

Synonyms

α-Amino-α-phenylbenzeneacetic Acid; 2,2-Diphenyl Glycine; 2-Amino-2,2-diphenylacetic Acid; Amino(diphenyl)acetic Acid; NSC 33392; α,α-Diphenylglycine; α-Aminodiphenylacetic Acid; USP Phenytoin Related Compound A;

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)[O-])[NH3+]

As a Building Block for Peptide Synthesis

2,2-Diphenylglycine (also known as alpha,alpha-diphenylglycine) finds its primary application in scientific research as a building block for peptide synthesis. Its unique structure, featuring two phenyl groups attached to the central carbon atom, introduces steric hindrance and modifies the conformational properties of the resulting peptide compared to using natural amino acids []. This alteration can be beneficial for researchers studying various aspects of peptide structure and function.

Here are some specific examples of how 2,2-diphenylglycine is used in peptide synthesis:

  • Studying protein folding and stability: By incorporating 2,2-diphenylglycine into specific positions within a peptide chain, researchers can probe the role of side chain interactions and steric effects in protein folding and stability [].
  • Designing novel peptide-based drugs: The modified conformational properties of peptides containing 2,2-diphenylglycine can be exploited to develop drugs with improved cell permeability, target binding affinity, and overall efficacy [].
  • Investigating protein-protein interactions: Researchers can use peptides containing 2,2-diphenylglycine to study how proteins interact with each other by analyzing the influence of this amino acid on binding affinity and specificity [].

Other Potential Applications in Research

While peptide synthesis remains the primary application of 2,2-diphenylglycine in research, there are ongoing investigations into its potential uses in other areas:

  • Modeling of peptaibols: Peptaibols are a class of naturally occurring antimicrobial peptides. Researchers are exploring the use of 2,2-diphenylglycine as a model system to understand the structural and functional properties of these peptides.
  • Material science applications: The unique properties of 2,2-diphenylglycine may be valuable in developing new materials with specific functionalities, such as self-assembling structures or organic electronics.

XLogP3

-1

Appearance

Powder

UNII

634Y52030L

Other CAS

3060-50-2

Wikipedia

2,2-diphenylglycine

Dates

Modify: 2023-08-15

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